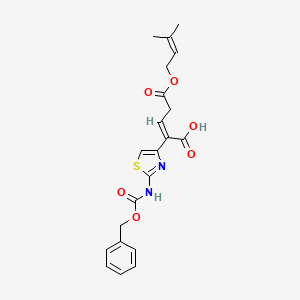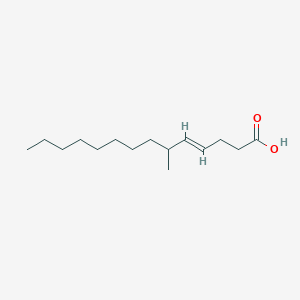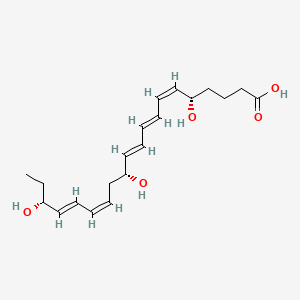
Resolvin E1
Overview
Description
Resolvin E1 is a specialized pro-resolving lipid mediator derived from omega-3 eicosapentaenoic acid. It plays a crucial role in resolving inflammation and restoring tissue homeostasis. This compound is known for its potent anti-inflammatory and pro-resolving actions, making it a significant compound in the field of inflammation research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Resolvin E1 is synthesized from eicosapentaenoic acid through a series of enzymatic reactions. The process involves the action of lipoxygenases and epoxide hydrolases, which convert eicosapentaenoic acid into this compound. The key steps include the formation of 18-hydroperoxy-eicosapentaenoic acid, followed by enzymatic conversion to this compound .
Industrial Production Methods: Industrial production of this compound involves the extraction of eicosapentaenoic acid from marine sources, followed by its enzymatic conversion to this compound. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Resolvin E1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biological activity and stability .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include lipoxygenases, epoxide hydrolases, and various oxidizing and reducing agents. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .
Major Products: The major products formed from the reactions of this compound include various hydroxylated and epoxidized derivatives, which retain or enhance its biological activity .
Scientific Research Applications
Resolvin E1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a model compound to study the mechanisms of lipid mediator biosynthesis and action. It also serves as a reference compound for the development of new anti-inflammatory agents .
Biology: In biology, this compound is studied for its role in regulating immune cell function and resolving inflammation. It has been shown to modulate the activity of leukocytes, macrophages, and other immune cells, thereby promoting the resolution of inflammation .
Medicine: In medicine, this compound is investigated for its therapeutic potential in treating various inflammatory diseases, including cardiovascular diseases, rheumatoid arthritis, and neuroinflammatory disorders. It has shown promise in reducing inflammation and promoting tissue repair in preclinical studies .
Industry: In the industry, this compound is used in the development of anti-inflammatory drugs and nutraceuticals. Its potent anti-inflammatory and pro-resolving properties make it a valuable compound for various therapeutic applications .
Mechanism of Action
Resolvin E1 exerts its effects through multiple molecular targets and pathways. It binds to specific receptors on immune cells, such as ChemR23 and BLT1, and modulates their activity. This leads to the inhibition of pro-inflammatory signaling pathways, such as the nuclear factor kappa B and mitogen-activated protein kinase pathways, and the promotion of anti-inflammatory and pro-resolving pathways .
Comparison with Similar Compounds
- Resolvin D1
- Resolvin D2
- Protectin D1
- Maresin 1
Uniqueness: Resolvin E1 is unique in its ability to selectively modulate leukocyte and platelet activity, making it particularly effective in resolving inflammation and promoting tissue repair .
Properties
IUPAC Name |
(5S,6Z,8E,10E,12R,14Z,16E,18R)-5,12,18-trihydroxyicosa-6,8,10,14,16-pentaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O5/c1-2-17(21)11-8-5-9-14-18(22)12-6-3-4-7-13-19(23)15-10-16-20(24)25/h3-9,11-13,17-19,21-23H,2,10,14-16H2,1H3,(H,24,25)/b4-3+,9-5-,11-8+,12-6+,13-7-/t17-,18+,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPOCGPBAIARAV-OTBJXLELSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](/C=C/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201348065 | |
| Record name | Resolvin E1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201348065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
552830-51-0 | |
| Record name | Resolvin E1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0552830510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Resolvin E1 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13105 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Resolvin E1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201348065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RESOLVIN E1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GND3JH08JA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


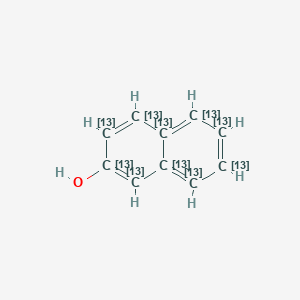
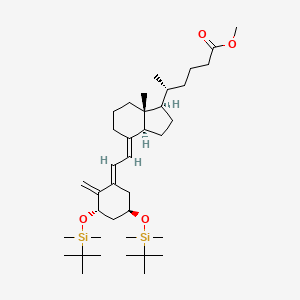
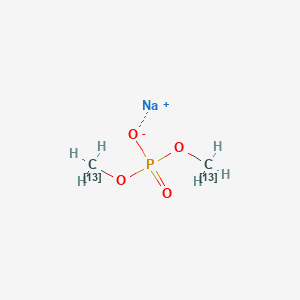
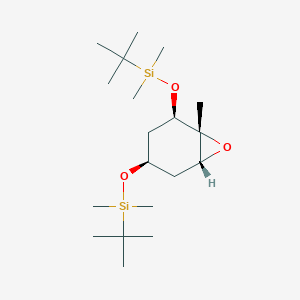
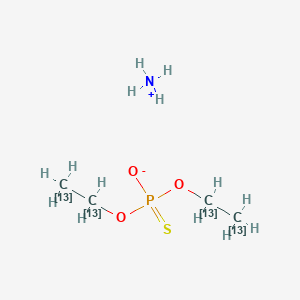

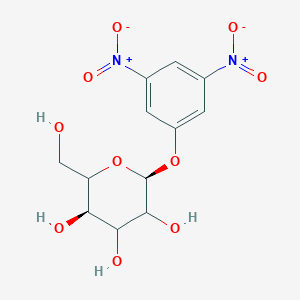
![4-[(Z)-2-nitroethenyl]pyridine](/img/structure/B1147405.png)
